DNA Binding Affinity: 3- to 5-Fold Higher KA Than 5,6-Dihydrobenz(a)anthracene
In a direct head-to-head comparison using fluorescence intensity and lifetime measurements with native DNA, 8,9,10,11-tetrahydrobenz(a)anthracene exhibited an association constant KA of 1.5–2.5 × 10³ M⁻¹, whereas 5,6-dihydrobenz(a)anthracene showed KA ≅ 0.5 × 10³ M⁻¹ [1]. This represents a 3- to 5-fold affinity advantage for the fully saturated D-ring analog over the partially saturated K-region analog.
| Evidence Dimension | Association constant (KA) for reversible binding to native DNA |
|---|---|
| Target Compound Data | KA = 1.5–2.5 × 10³ M⁻¹ |
| Comparator Or Baseline | 5,6-Dihydrobenz(a)anthracene: KA ≅ 0.5 × 10³ M⁻¹ |
| Quantified Difference | 3- to 5-fold higher KA for the target compound |
| Conditions | Fluorescence intensity and fluorescence lifetime measurements; native DNA in aqueous buffer; molecules 1,2,3 compared simultaneously in the same study (Shahbaz et al., 1983) |
Why This Matters
A 3- to 5-fold difference in DNA-binding affinity directly impacts the sensitivity and detection limit in fluorescence-based DNA-binding assays, making 8,9,10,11-tetrahydrobenz(a)anthracene a more responsive probe for studying physical PAH-DNA interactions.
- [1] Shahbaz M, Geacintov NE, Harvey RG, Prakash AS, Zegar IS, LeBreton PR. Fluorescence and photoelectron studies of the intercalative binding of benz(a)anthracene metabolite models to DNA. Biochem Biophys Res Commun. 1983;112(1):1-7. doi:10.1016/0006-291x(83)91788-6. PMID: 6838597. View Source
